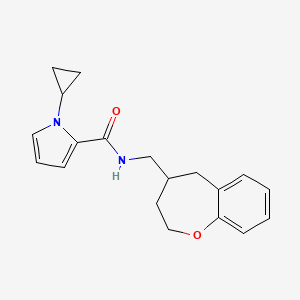

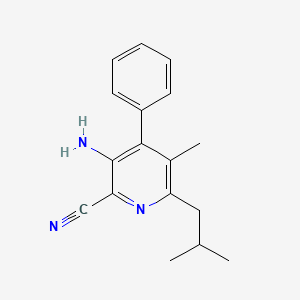

![molecular formula C18H12F3NO3 B5570777 2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of naphthoquinone derivatives involves a range of chemical reactions, including oxidation, Michael addition, reduction, acetylation, and cyclocondensation. One notable synthesis method involves the oxidation of 2-naphthols mediated by o-iodoxybenzoic acid, leading to the production of diverse naphthoquinone derivatives in good yields through a multistep single-pot synthesis process (Mishra & Moorthy, 2016). Another approach includes the Mannich-type reaction of 2-amino-3-hydroxy-1,4-naphthoquinone with specific reagents, which has been structurally characterized and shown potential as a DNA intercalator (Wang et al., 2006).

Molecular Structure Analysis

Structural analysis of these compounds, including the use of single-crystal X-ray diffraction, reveals detailed insights into their molecular geometry. For example, the crystal structure of a related derivative indicated its potential utility in DNA intercalation, highlighting the intricate interactions these molecules can have at the molecular level (Wang et al., 2006).

Applications De Recherche Scientifique

Antibacterial and Modulatory Activity

2-Methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone derivatives have been synthesized and evaluated for their in vitro antibacterial and modulatory activity. These derivatives were found to potentially enhance the effectiveness of certain antibiotics against bacterial strains, suggesting a potential therapeutic alternative to combat bacterial resistance. The study evaluated the compounds' interaction with bacterial proteins, highlighting their probable antibacterial mechanism against replicative DNA helicase and RecA proteins, pointing to potential uses in addressing antibiotic resistance and reducing side effects (F. Figueredo et al., 2020).

Cytotoxicity and DNA Interaction

Research has also explored the synthesis of 2-phenoxy-4H-spiro{naphtho[2,3-e][1,4,2]oxazaphosphinane-5,10-dione,1′-cyclohexane}2-oxide derivatives from 2-amino-3-hydroxy-1,4-naphthoquinone, revealing their potential as DNA-intercalators. The cytotoxic activities of these compounds were tested on human tumor cell lines, indicating their potential application in cancer therapy due to their ability to interact with DNA and exhibit cytotoxic effects (Wang et al., 2006).

Antitumor Effects

Further research into naphthoquinone derivatives has identified phenyl-substituted 2-chloromethyl-3-phenyl-1,4-naphthoquinones with antitumor activity. These compounds, modified to include functional groups like methoxy in specific positions on the phenyl ring, demonstrated comparable antitumor activity to the parent compound against certain cancer cell lines, suggesting their potential as antineoplastic agents (A. Lin & A. Sartorelli, 1976).

Colorimetric and Fluorometric Detection of Fe2+

A novel naphthoquinone-based chemosensor has been developed for the selective detection of Fe2+, showcasing its potential application in bio-imaging and environmental monitoring. The chemosensor's unique ability for "turn-on" fluorescence response and low detection limit underlines its utility in tracking Fe2+ ions in biological and ecological samples, further extending the scientific applications of naphthoquinone derivatives in analytical chemistry (P. Ravichandiran et al., 2019).

Antibacterial Lead Structures Against Biofilms

Investigations into new naphthoquinone compounds have focused on their efficacy against bacterial biofilms, including those formed by methicillin-resistant Staphylococcus aureus (MRSA). This research is crucial for developing new antibacterial agents capable of overcoming the challenges posed by biofilm-associated infections and antibiotic resistance, highlighting the compounds' potential as lead structures for new therapeutic strategies (C. Moreira et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-methoxy-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO3/c1-25-17-14(15(23)12-7-2-3-8-13(12)16(17)24)22-11-6-4-5-10(9-11)18(19,20)21/h2-9,22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROZTYLBXWWHCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthalene-1,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

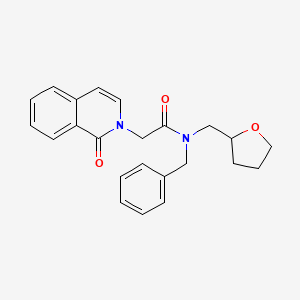

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)